
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Mechanism of Action
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a selective inhibitor of TLR4 signaling, binding to the intracellular domain of the TLR4 receptor and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB activation and subsequent suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the recruitment of inflammatory cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for TLR4 signaling, as well as its ability to suppress the inflammatory response without affecting other immune functions. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, including:
1. Further exploration of its therapeutic potential in various inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
2. Investigation of its potential as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression and metastasis.
3. Development of more stable and long-lasting formulations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide for in vivo use.
4. Exploration of the potential of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide as a tool for studying the role of TLR4 signaling in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with isobutyryl chloride to yield N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in high yield and purity.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation of the innate immune response. By blocking TLR4 signaling, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
properties
IUPAC Name |
N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)18(23)21(19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAJKODOKZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

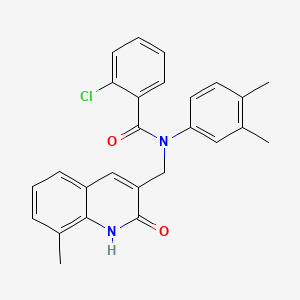
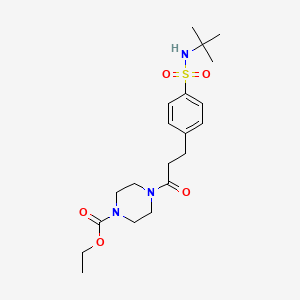
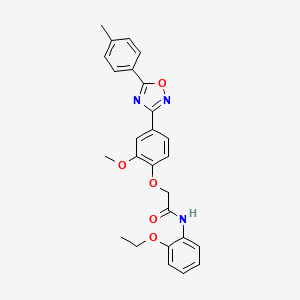
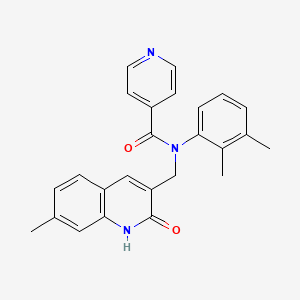
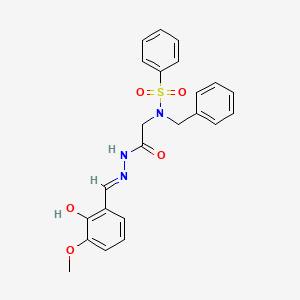
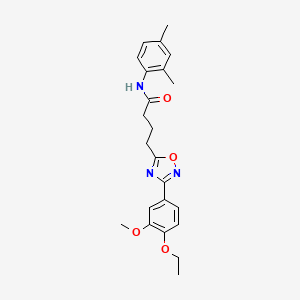

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)




